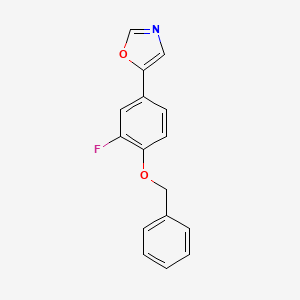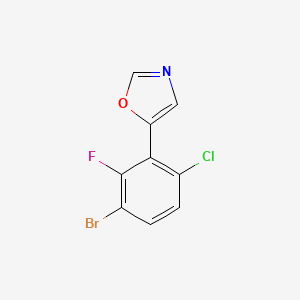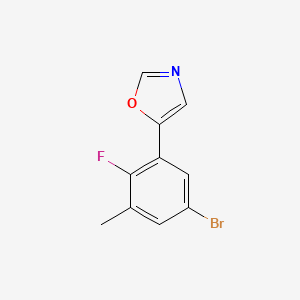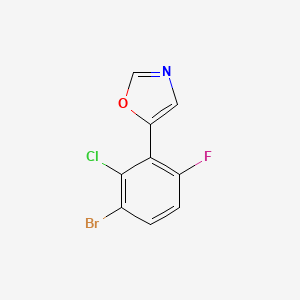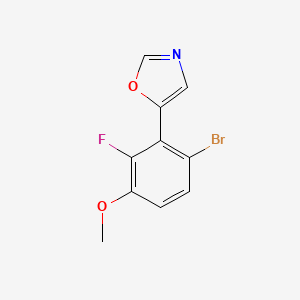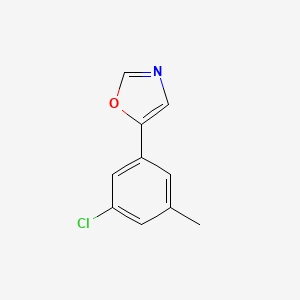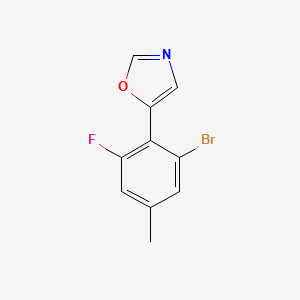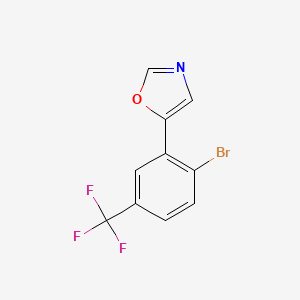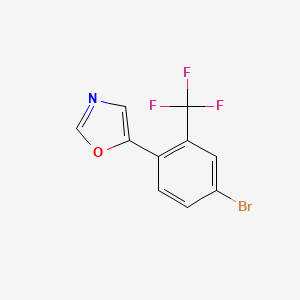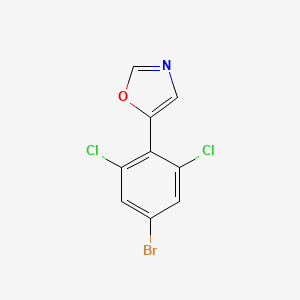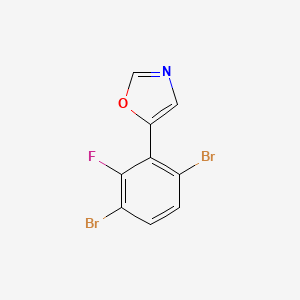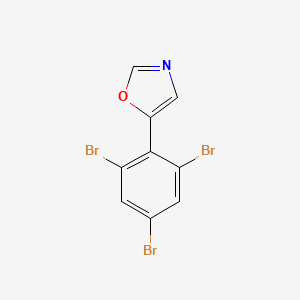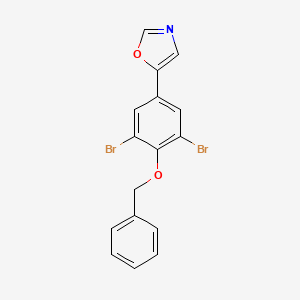
5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole” is a chemical compound with the CAS Number: 2364584-78-9 . It has a molecular weight of 330.18 . The IUPAC name for this compound is 5-(4-(benzyloxy)-3-bromophenyl)oxazole .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic ring containing one oxygen atom at position 1 and a nitrogen atom at position 3 . The InChI code for this compound is 1S/C16H12BrNO2/c17-14-8-13 (16-9-18-11-20-16)6-7-15 (14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 .Mecanismo De Acción
Target of Action
The primary target of 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which control several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to various types of cancers, including breast, liver, colon, and prostate .
Mode of Action
This compound interacts with its target EGFR-TK by inhibiting its activity . The compound’s benzylic position is activated towards free radical attack, enhancing its reactivity due to the adjacent aromatic ring . This interaction results in changes in the cellular processes controlled by EGFR-TK, potentially leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The compound affects the biochemical pathways associated with EGFR-TK. Specific ligands, including epidermal growth factor and transforming growth factor α (TGFα), attach to the extracellular domain of EGFR to cause dimerization, autophosphorylation, and activation of the cytoplasmic tyrosine kinase domains . By inhibiting EGFR-TK, this compound disrupts these pathways, affecting downstream effects such as cell proliferation and differentiation .
Pharmacokinetics
The compound’s benzylic position and oxazole ring might influence its bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR-TK, disruption of associated biochemical pathways, and potential inhibition of cancer cell proliferation . The compound may induce changes at the molecular level that result in the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or conditions that affect the activity of EGFR-TK could impact the compound’s effectiveness . Additionally, factors such as pH, temperature, and the presence of other biological molecules could affect the compound’s stability and action .
Propiedades
IUPAC Name |
5-(3,5-dibromo-4-phenylmethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO2/c17-13-6-12(15-8-19-10-21-15)7-14(18)16(13)20-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYYFOWTXKXDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C3=CN=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

